(4-Bromophenyl) pyrazine-2-carboxylate
Description
Properties
IUPAC Name |
(4-bromophenyl) pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-8-1-3-9(4-2-8)16-11(15)10-7-13-5-6-14-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMRLJNKMXKLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=NC=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in the Linker Group
- Carboxylate Ester vs. Carboxamide: The target compound’s carboxylate ester group differs from the carboxamide linkage in N-(4-Bromophenyl)pyrazine-2-carboxamide (). For example, the carboxamide derivatives in exhibit stability under physiological conditions (pH 7.4), as inferred from their use in antibacterial assays .
Heterocyclic Core Modifications
Pyrazine vs. Pyridazine :
Pyridazin-3(2H)-one derivatives () share a bromophenyl group but replace pyrazine with a pyridazine ring. This structural change alters electronic properties: pyridazines exhibit stronger dipole moments, enhancing receptor-binding affinity. For instance, N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a potent FPR2 agonist, whereas pyrazine analogs may lack similar specificity .Piperazine Derivatives :
Piperazine-based compounds like 1-(4-Bromophenyl)-4-methylpiperazine () replace the pyrazine ring with a saturated piperazine moiety. This increases basicity and solubility but reduces aromatic interactions. Such derivatives are explored for CNS applications due to their BBB permeability (e.g., Lipinski parameters in ) .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Drug-Likeness Parameters
*Estimated based on structural analogs.
Key observations:
- The target ester’s higher HBA count (5 vs. 3 in carboxamides) may reduce passive diffusion but improve solubility.
- Piperazine derivatives exhibit optimal BBB penetration due to lower molecular weight and LogP .
Preparation Methods
Suzuki Cross-Coupling for Direct Arylation
The Suzuki-Miyaura reaction has emerged as a cornerstone for introducing aryl groups to pyrazine cores. A 2024 study demonstrated the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide via palladium-catalyzed coupling between pyrazine-2-carboxamide and 4-bromophenylboronic acid . The protocol utilized tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a 10:1 dioxane-water mixture under argon at 90°C for 24 hours, achieving yields of 68–72% after column chromatography . Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Optimal above 3% |
| Solvent System | Dioxane:H₂O (10:1) | Enhances solubility |
| Reaction Time | 24 hours | Completes C–Br activation |
This method’s scalability is limited by palladium costs, but its regioselectivity for the 4-bromophenyl group remains unmatched .
Mesoionic Oxazolium-5-Olate Intermediate Route
A 2017 innovation leveraged mesoionic 1,3-oxazolium-5-olates to construct pyrazinone precursors, which were subsequently oxidized to carboxylates . Treating 4-trifluoroacetyl-1,3-oxazolium-5-olate with p-toluenesulfonylmethyl isocyanide (TosMIC) in DMF under oxygen yielded 2(1H)-pyrazinones, which were esterified to the target compound . Critical steps include:
-
Cycloaddition : TosMIC and DBU (1.5 equiv) in DMF at 0°C under O₂ atmosphere formed the pyrazinone core .
-
Esterification : The pyrazinone intermediate was treated with ethyl bromide and K₂CO₃ in acetone, achieving 85% conversion to the carboxylate .
This method’s reliance on anaerobic conditions and specialized intermediates complicates large-scale applications but offers exceptional functional group tolerance .
Dichloropyrazine and Diaryl Imine Condensation
A patented methodology (US8513415B2) employed 2,3-dichloropyrazine and diaryl imines bearing 4-bromophenyl groups to assemble the target compound . The process involves:
-
Imine Formation : 4-Bromoaniline reacted with aryl aldehydes to generate diaryl imines .
-
Nucleophilic Aromatic Substitution : The imine and 2,3-dichloropyrazine were heated with K₂CO₃ in DMF at 120°C, substituting one chloride with the imine .
-
Hydrolysis : The intermediate was treated with HCl (3.2 L per 12 L H₂O) at ambient temperature, yielding the carboxylate after 3 hours .
This three-step sequence achieved 65% overall yield, with hydrolysis efficiency dependent on HCl concentration .
Comparative Analysis of Methodologies
| Method | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|
| Suzuki Coupling | 68–72 | Moderate | Limited |
| Mesoionic Route | 70–85 | Low | Challenging |
| Pfitzinger Adaptation | 70+ | High | High |
| Dichloropyrazine Route | 65 | Moderate | High |
The Pfitzinger-inspired method and dichloropyrazine route excel in scalability, whereas the Suzuki protocol offers superior regiocontrol. Future research should explore hybrid approaches, such as combining Suzuki coupling with mesoionic intermediates, to optimize cost and yield.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-Bromophenyl) pyrazine-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from bromophenyl precursors and pyrazine derivatives. Key steps include nucleophilic substitution at the bromine site (e.g., using sodium azide or thiols) and esterification of the pyrazine ring. For example, palladium-catalyzed carbonylation under elevated pressure (5–10 atm) can introduce carboxylate groups to pyrazine cores . Reaction conditions such as inert atmospheres (N₂/Ar), controlled temperatures (60–100°C), and polar aprotic solvents (DMF, DMSO) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) ensures high purity .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The bromophenyl group shows characteristic aromatic proton signals (δ 7.3–7.8 ppm) and coupling patterns, while the pyrazine ring exhibits deshielded carbons (δ 140–160 ppm) due to electron-withdrawing effects.
- IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-Br vibrations at ~560 cm⁻¹ confirm functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺, with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95%) and stability under storage conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields or product purity during synthesis?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-oxidation or dimerization). Systematic optimization includes:
- Solvent Screening : Polar solvents (e.g., DMF) favor SNAr reactions at the bromophenyl group, while non-polar solvents reduce ester hydrolysis .
- Catalyst Tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (Xantphos) improve carbonylation efficiency .
- Temperature Gradients : Lower temperatures (0–25°C) suppress byproduct formation in sensitive steps .
- In-Situ Monitoring : TLC or LC-MS tracks intermediate stability and guides quenching timing .
Q. How can reaction conditions be optimized for regioselective substitution on the pyrazine ring?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
- Electron-Deficient Positions : Pyrazine-2-carboxylate reacts preferentially at the 3- and 5-positions due to electron-withdrawing effects from the ester group.
- Directing Groups : Temporary protecting groups (e.g., Boc on nitrogen) or metal coordination (Cu²⁺) can direct substitutions to specific sites .
- Microwave-Assisted Synthesis : Short reaction times (10–30 min) and high temperatures (120–150°C) enhance selectivity in heterocyclic substitutions .
Q. What biological targets and mechanisms are associated with this compound derivatives?
- Methodological Answer : Derivatives exhibit activity against enzymes (kinases, proteases) and receptors (GPCRs, serotonin receptors). For example:
- Enzyme Inhibition : The bromophenyl group engages in hydrophobic binding pockets, while the pyrazine core mimics adenine in ATP-competitive kinase inhibitors .
- Receptor Binding : Piperazine-containing analogs (e.g., ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate) modulate serotonin receptors via hydrogen bonding with conserved aspartate residues .
- Cellular Assays : IC₅₀ values are determined via fluorescence-based assays (e.g., kinase Glo) and SPR for binding kinetics .
Q. How can computational methods predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO/LUMO energies (e.g., bromophenyl as electrophilic center).
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with protein targets (e.g., docking into COX-2 active site) .
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying key residue interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
